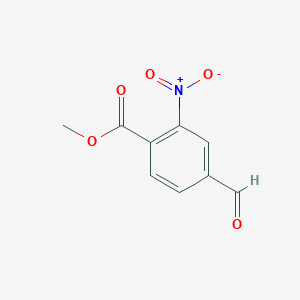
Methyl 4-formyl-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-2-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring a formyl group at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Methyl 4-formyl-2-aminobenzoate.
Oxidation: Methyl 4-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 4-formyl-2-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and nitro groups, which can undergo various chemical transformations. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-2-nitrobenzoate: Similar structure but with the formyl group at the 3-position.
Methyl 4-formyl-3-nitrobenzoate: Similar structure but with the nitro group at the 3-position.
Uniqueness
Methyl 4-formyl-2-nitrobenzoate is unique due to the specific positioning of the formyl and nitro groups, which confer distinct reactivity and properties compared to its isomers. This unique arrangement allows for selective chemical transformations and applications in various fields .
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
methyl 4-formyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-3-2-6(5-11)4-8(7)10(13)14/h2-5H,1H3 |
InChI Key |
DFXPDEYRIVNOGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















